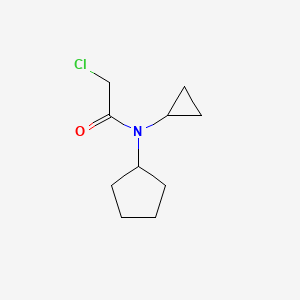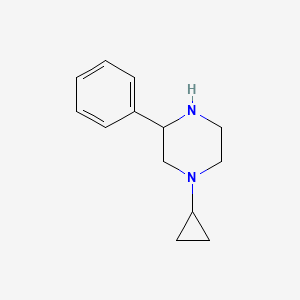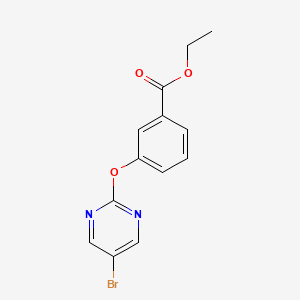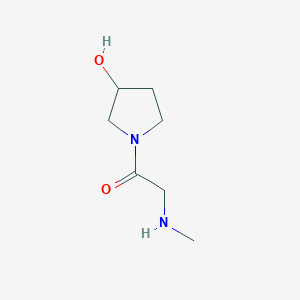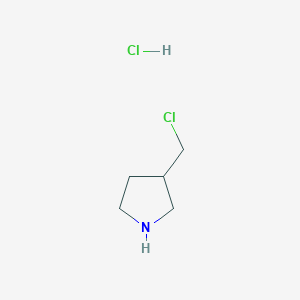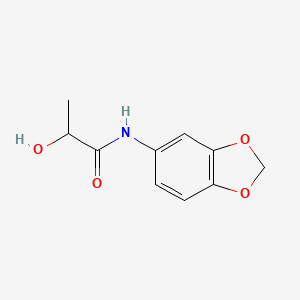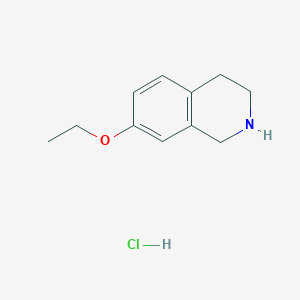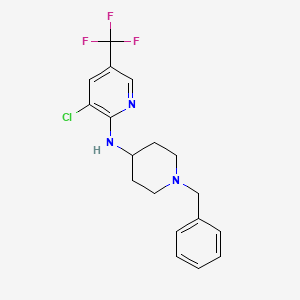![molecular formula C8H6BClO2S B1487667 7-Chlorobenzo[b]thiophene-2-boronic acid CAS No. 936902-06-6](/img/structure/B1487667.png)
7-Chlorobenzo[b]thiophene-2-boronic acid
Übersicht
Beschreibung
7-Chlorobenzo[b]thiophene-2-boronic acid is an organic compound. It is a derivative of benzo[b]thiophene . This compound belongs to the class of organic compounds known as 1-benzothiophenes .
Molecular Structure Analysis
The molecular formula of 7-Chlorobenzo[b]thiophene-2-boronic acid is C8H6BClO2S. Its molecular weight is 212.46 g/mol.
Chemical Reactions Analysis
Boronic acids, including 7-Chlorobenzo[b]thiophene-2-boronic acid, are known to participate in various chemical reactions. For instance, they are used in Palladium-catalyzed Suzuki-Miyaura cross-couplings .
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Transition-Metal-Free Synthesis : A transition-metal-free approach has been developed to access 3-borylated thiophene derivatives, utilizing B-chlorocatecholborane (ClBcat) to activate alkynes in the synthesis of thiophene derivatives. These borylated thiophenes are pivotal for downstream functionalization reactions, including cross-coupling and bromination, showcasing the versatility of thiophene-boronic acid derivatives in organic synthesis (Hassen Bel Abed & S. Blum, 2018).
Building Blocks for Conjugated Materials : Thienylboranes, including derivatives of 7-Chlorobenzo[b]thiophene-2-boronic acid, have been identified as valuable building blocks for creating functional materials. These entities are synthesized through controlled protocols and exhibit desirable photophysical and electronic properties, making them suitable for applications in sensing and organic electronics (Yi Ren & F. Jäkle, 2016).
Applications in Materials Science
Conjugated Polymers : Thiophenebisboronic derivatives have been utilized in Suzuki polycondensation reactions to prepare alternating thiophene−phenylene copolymers. This application underscores the role of thiophene-boronic acid derivatives in creating well-defined polymers for electronic devices (M. Jayakannan, J. V. Dongen, & R. Janssen, 2001).
Luminescent Probes : Triarylboron compounds, including those derived from thiophene-boronic acids, have been employed as sensors, leveraging their Lewis acidic nature for selective detection of analytes. This application demonstrates the potential of thiophene-boronic acid derivatives in developing novel sensing materials (Sudhakar Pagidi, Neena K. Kalluvettukuzhy, & P. Thilagar, 2018).
Biochemical Applications
- Peptide Synthesis Catalysis : Borinic acids, including derivatives related to thiophene-boronic acid, have been shown to catalyze peptide bond formation under mild conditions. This represents a significant advancement in organic synthesis, offering a catalytic alternative to traditional stoichiometric coupling agents (Tharwat Mohy El Dine, J. Rouden, & J. Blanchet, 2015).
Zukünftige Richtungen
Boronic acids, including 7-Chlorobenzo[b]thiophene-2-boronic acid, are increasingly utilized in diverse areas of research . They have key interactions with diols, allowing their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Eigenschaften
IUPAC Name |
(7-chloro-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BClO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBCDJNNKDMHKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C(=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265596 | |
| Record name | B-(7-Chlorobenzo[b]thien-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-1-benzothiophen-2-yl)boronic acid | |
CAS RN |
936902-06-6 | |
| Record name | B-(7-Chlorobenzo[b]thien-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936902-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(7-Chlorobenzo[b]thien-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1487584.png)
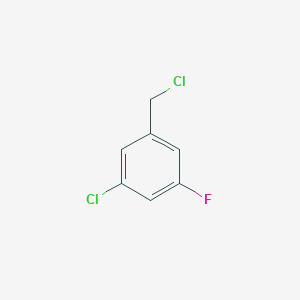
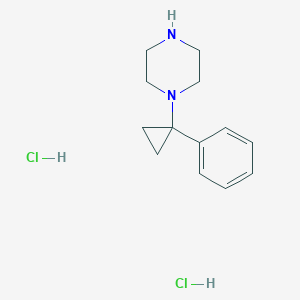
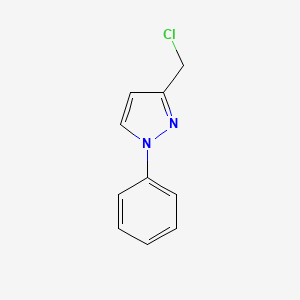
![3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1487589.png)
![Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate](/img/structure/B1487592.png)
